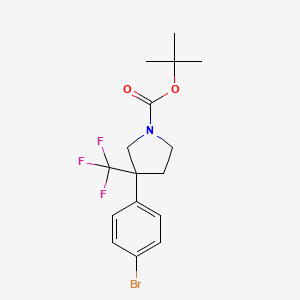
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19BrF3NO2 and its molecular weight is 394.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and various substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevance in medicinal chemistry.
- Molecular Formula : C15H20BrF3N2O2
- Molecular Weight : 326.23 g/mol
- Structural Features :
- Pyrrolidine ring
- Bromophenyl group
- Trifluoromethyl substituent
Biological Activity Overview
Research into the biological activity of this compound suggests promising pharmacological applications, particularly in the realms of neurology and cancer research. The compound's structure allows it to interact with various biological targets, influencing neurotransmitter pathways and potentially exhibiting anti-cancer properties.
The compound's mechanism of action primarily involves its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders. Additionally, its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that compounds with trifluoromethyl groups showed increased protection against cell death compared to their non-fluorinated counterparts. This suggests that this compound may possess similar protective qualities.
Case Study 2: Anticancer Activity
In vitro studies have evaluated the anticancer activity of various pyrrolidine derivatives against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in low micromolar ranges. While specific data for this compound is limited, its structural analogs have shown promise as potential anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate | C15H20BrN2O2 | Moderate neuroprotective effects | Intermediate in drug synthesis |
| Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate | C15H20F3N2O2 | Anticancer properties | Enhanced lipophilicity |
| Tert-butyl 3-(4-chlorophenyl)pyrrolidine-1-carboxylate | C15H20ClN2O2 | Lower activity compared to brominated analogs | Less effective in neuroprotection |
Propriétés
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrF3NO2/c1-14(2,3)23-13(22)21-9-8-15(10-21,16(18,19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQHAFLNVXIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














